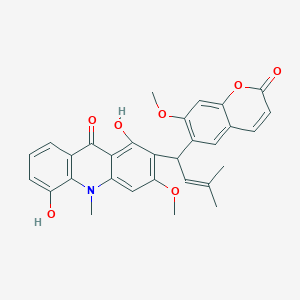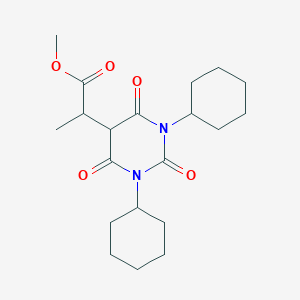
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid, also known as DCPA, is a herbicide that has been widely used in agriculture to control various weeds. DCPA belongs to the family of pyrimidine derivatives and has been found to have a broad-spectrum activity against many types of weeds.
Wirkmechanismus
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid inhibits the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process and ultimately the death of the plant. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid also affects the cell division process in plants, leading to the inhibition of growth.
Biochemische Und Physiologische Effekte
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been found to have low toxicity to humans and animals. However, it has been shown to be toxic to aquatic organisms and should be used with caution near water bodies. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been found to have a low potential for bioaccumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to use and has a broad-spectrum activity against many types of weeds. However, 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be expensive and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid. One area of interest is the development of new formulations of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid that are more effective against specific types of weeds. Another area of interest is the study of the environmental fate of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid and its potential impact on ecosystems. Additionally, the use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in combination with other herbicides may be an area of future research. Finally, the potential use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in the development of new herbicides with improved selectivity and safety profiles is an exciting direction for future research.
Conclusion:
In conclusion, 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is a herbicide that has been widely used in agriculture to control various weeds. It has a broad-spectrum activity against many types of weeds and has been extensively studied for its herbicidal activity. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid inhibits the biosynthesis of carotenoids and affects the cell division process in plants, leading to the inhibition of growth. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has low toxicity to humans and animals but can be toxic to aquatic organisms. There are many potential future directions for research involving 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid, including the development of new formulations, the study of its environmental fate, and the use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in combination with other herbicides.
Synthesemethoden
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be synthesized by reacting cyclohexanone with malonic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields a mixture of isomers, which can be separated by fractional crystallization. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been extensively studied for its herbicidal activity and has been found to be effective against many types of weeds. It has been used in various crops such as corn, soybean, and potato. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been studied for its potential use in controlling invasive plant species.
Eigenschaften
CAS-Nummer |
129750-90-9 |
|---|---|
Produktname |
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid |
Molekularformel |
C20H30N2O5 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C20H30N2O5/c1-13(19(25)27-2)16-17(23)21(14-9-5-3-6-10-14)20(26)22(18(16)24)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
QDYMUXMHMVGDEV-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC |
Kanonische SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC |
Synonyme |
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineac etic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



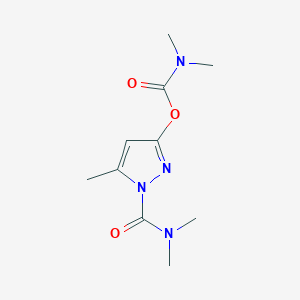
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
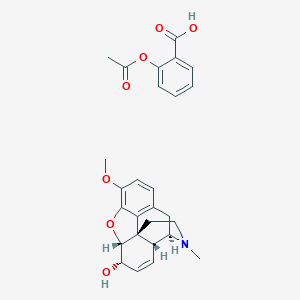
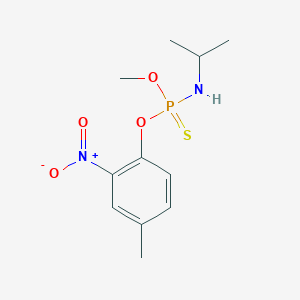
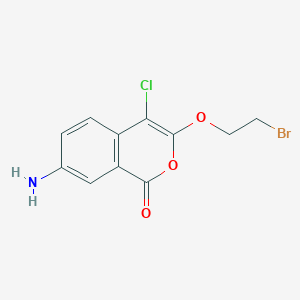

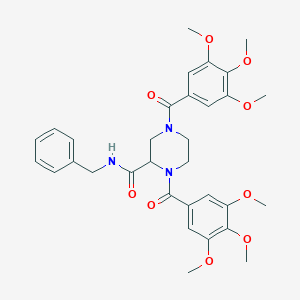
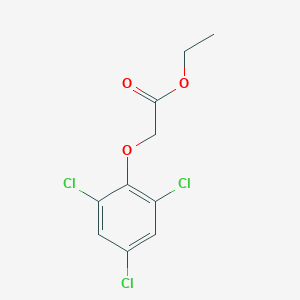
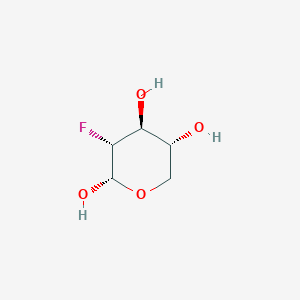
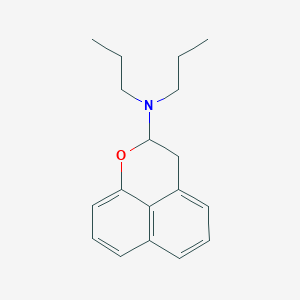
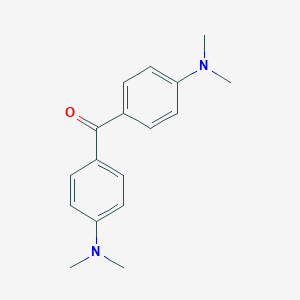
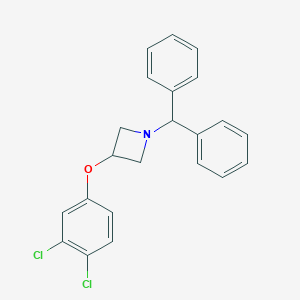
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
